molecular formula C4H3ClN2S B8754869 2-(Chlorosulfanyl)pyrimidine CAS No. 61686-49-5

2-(Chlorosulfanyl)pyrimidine

Cat. No.: B8754869
CAS No.: 61686-49-5
M. Wt: 146.60 g/mol
InChI Key: JSWDLBJXJZWSQA-UHFFFAOYSA-N
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Description

2-(Chlorosulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C4H3ClN2S It is a derivative of pyrimidine, where a chlorine atom and a sulfanyl group are attached to the second carbon of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorosulfanyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with sulfur monochloride (S2Cl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfanyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of aminopyrimidines or thiopyrimidines.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents like amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Aminopyrimidines: Formed by substitution of the chlorine atom with amines.

    Sulfoxides and Sulfones: Formed by oxidation of the sulfanyl group.

    Thiopyrimidines: Formed by substitution of the chlorine atom with thiols.

Scientific Research Applications

2-(Chlorosulfanyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including antiviral, antibacterial, and anticancer agents.

    Chemical Biology: Used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and sulfanyl groups can form covalent bonds or engage in non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.

    2-Thiopyrimidine: Contains a sulfanyl group but lacks the chlorine atom, affecting its reactivity and applications.

    2,4-Dichloropyrimidine:

Uniqueness

2-(Chlorosulfanyl)pyrimidine is unique due to the presence of both chlorine and sulfanyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows for a broader range of chemical modifications and applications in various fields.

Properties

CAS No.

61686-49-5

Molecular Formula

C4H3ClN2S

Molecular Weight

146.60 g/mol

IUPAC Name

pyrimidin-2-yl thiohypochlorite

InChI

InChI=1S/C4H3ClN2S/c5-8-4-6-2-1-3-7-4/h1-3H

InChI Key

JSWDLBJXJZWSQA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of chlorine in CCl4 is prepared by condensing 4.38 ml liquified Cl2 at dry-ice temperature, and then adding 75 ml CCl4 at -10° to it. To this solution at 0° is added two small crystals of iodine, and then 10.0 g 2-mercaptopyrimidine in 35 ml CCl4 dropwise over 1.5 hours. After stirring another hour, the solvent, excess Cl2 and HCl are evaporated in vacuo, leaving 5.I as residue.
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